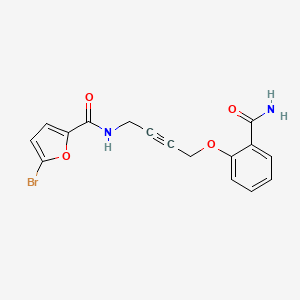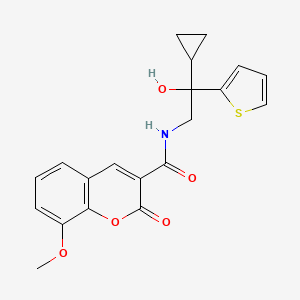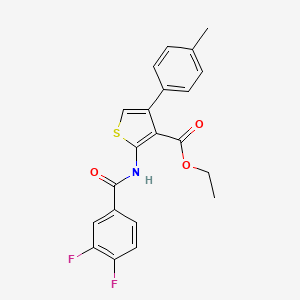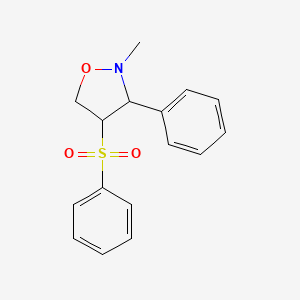
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiprotozoal Agents Synthesis
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed as antiprotozoal agents, showcasing strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum. These compounds, synthesized through processes involving bromination and Suzuki coupling, demonstrate the potential of brominated furan compounds in developing therapeutic agents against protozoal infections (Ismail et al., 2004).
Anti-Bacterial Activities
Functionalized N-(4-bromophenyl)furan-2-carboxamides have been synthesized via Suzuki-Miyaura Cross-Coupling and tested for their anti-bacterial activities against clinically isolated drug-resistant bacteria. These compounds showed notable efficacy, particularly against NDM-positive bacteria A. baumannii, highlighting the potential of bromophenyl furan carboxamides in addressing antibiotic resistance (Siddiqa et al., 2022).
Chemical Synthesis and Characterization
Research on the reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents provides insights into the chemical behavior of furan compounds under various conditions. This knowledge contributes to the synthesis and functionalization of furan derivatives for potential application in medicinal chemistry and material science (Pevzner, 2003).
Synthesis of Aza-Analogues
The synthesis of aza-analogues of furamidine, involving selective bromination and Suzuki coupling, has been explored for antiprotozoal activity, showing promise in the development of novel therapeutic agents. This research underscores the versatility of brominated furan derivatives in synthesizing compounds with significant biological activities (Ismail et al., 2003).
Properties
IUPAC Name |
5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-14-8-7-13(23-14)16(21)19-9-3-4-10-22-12-6-2-1-5-11(12)15(18)20/h1-2,5-8H,9-10H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMGLQLOXEPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)
![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)



![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)




